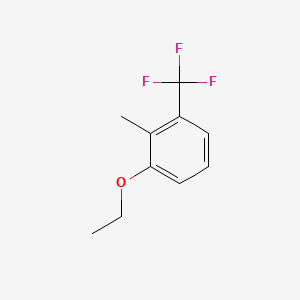
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene can be synthesized through various methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Radical Trifluoromethylation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as bromine or nitric acid.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and different reactivity.
1-Ethynyl-3-(trifluoromethyl)benzene: Contains an ethynyl group instead of an ethoxy group, resulting in different chemical behavior.
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-ethoxy-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-3-14-9-6-4-5-8(7(9)2)10(11,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
SRXJDHWZDBLCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















